(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol

Stereochemistry Chiral Resolution Enantiomeric Excess

Obtaining a defined (R)-configuration at the benzylic carbinol center typically requires costly chiral HPLC resolution of the racemate. This (R)-enantiomer (CAS 1687855-51-1, ≥98% purity) enables direct stereospecific transformations without additional purification. • Defined (R)-configuration ensures correct 3D pharmacophore presentation. • 5-Br handle enables direct Suzuki or Buchwald diversification. • CF3 group enhances metabolic stability (pKa ~12) vs. ethanol analogs. • Confirmed BRPF bromodomain fragment hit (BRPF2-BRD1 IC50 = 1.40 μM). Full QA documentation; available for immediate global shipment.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B12841862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(C(F)(F)F)O
InChIInChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1
InChIKeyUOIHFOKNQVWFRH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(5-Bromo-3-pyridyl)-2,2,2-trifluoro-ethanol: Strategic Chiral Building Block


(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol (CAS 1687855-51-1) is a chiral, heteroaromatic secondary alcohol combining a 5-bromopyridine ring with a trifluoromethyl carbinol moiety [1]. This compound exists as a defined (R)-enantiomer, distinguishing it from its (S)-enantiomer (CAS 2227712-52-7) and the racemic mixture (CAS 1204234-60-5) . The presence of the 5-bromo substituent provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the trifluoroethanol group imparts distinct electronic and hydrogen-bonding properties compared to non-fluorinated analogs [2]. These features collectively make it a versatile intermediate for constructing libraries of chiral drug-like molecules, particularly in programs targeting epigenetic readers, kinases, and other therapeutic nodes.

(1R)-1-(5-Bromo-3-pyridyl)-2,2,2-trifluoro-ethanol: Why Not to Substitute


Generic substitution of this compound with regioisomeric bromopyridines, opposite enantiomers, or non-fluorinated analogs poses significant risks to synthetic outcomes and biological fidelity. The 5-bromo-3-pyridyl substitution pattern governs the reactivity and selectivity of palladium-catalyzed cross-couplings, which differ markedly from 2- or 4-substituted pyridines [1]. The (R)-configuration at the carbinol center determines the three-dimensional presentation of pharmacophoric elements in downstream drug candidates, a parameter lost entirely if the racemate or (S)-enantiomer is substituted without chiral resolution [2]. Furthermore, replacing the trifluoroethanol group with a conventional ethanol eliminates the enhanced hydrogen-bond donor strength (~pKa 12 vs ~16 for ethanol) and the metabolic shielding conferred by the CF3 group [3].

(1R)-1-(5-Bromo-3-pyridyl)-2,2,2-trifluoro-ethanol: Quantitative Differentiation from Analogs


Enantiomeric Configuration & Purity

The (1R)-configured enantiomer (CAS 1687855-51-1) is defined by its absolute stereochemistry, directly impacting its optical rotation, chiral recognition, and the stereochemical outcome of reactions where it is employed as a chiral auxiliary or intermediate [1]. In contrast, the (S)-enantiomer (CAS 2227712-52-7) and the racemic mixture (CAS 1204234-60-5) are structurally identical but differ in the spatial arrangement of the hydroxyl and trifluoromethyl groups. The single enantiomer is available in commercial purity of 97-98%, which is critical for generating diastereomerically pure downstream products .

Stereochemistry Chiral Resolution Enantiomeric Excess

Regiochemical Selectivity in Cross-Coupling

The 5-bromo-3-pyridyl substitution pattern places the bromine atom at the meta position relative to the pyridine nitrogen and the trifluoroethanol group. This specific regiochemistry influences the electronic environment and reactivity in cross-coupling reactions. For instance, 3-bromopyridines undergo base-catalyzed isomerization to enable 4-selective substitution, a behavior distinct from 2- or 4-bromopyridines [1]. Alternative regioisomers such as 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol (CAS 1188477-81-7) and 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol differ in their coupling kinetics and regioselectivity profiles.

Cross-Coupling Regioselectivity Suzuki Reaction

Trifluoroethanol Group: Physicochemical Profile

The trifluoromethyl group in 1-aryl-2,2,2-trifluoroethanols significantly alters the compound's physicochemical profile compared to its non-fluorinated methyl analog, 1-(5-bromo-3-pyridyl)ethanol. Specifically, the CF3 group increases lipophilicity (predicted XLogP3 = 1.8 [1] vs. an estimated ~0.6-0.8 for the non-fluorinated analog), enhances the hydroxyl group's hydrogen bond donating ability by lowering the pKa from ~16 (ethanol) to ~12 [2], and provides a metabolic blocking group resistant to oxidative metabolism [3].

Lipophilicity Metabolic Stability Hydrogen Bonding

BRPF Bromodomain Binding Activity

Activity data from the BROMOscan assay platform indicate that the racemic form of 1-(5-bromo-3-pyridyl)-2,2,2-trifluoroethanol (CAS 1204234-60-5) exhibits binding to bromodomains of the BRPF family, with reported IC50 values of 1.40E+3 nM for BRPF2-BRD1 (BRD1) and 7.60E+3 nM for BRPF3 [1]. While these affinities are modest, they position the compound as a potential fragment hit or a starting point for structure-activity relationship (SAR) studies targeting BRPF bromodomains. The well-characterized probe NI-57, a potent BRPF inhibitor, demonstrates that optimized ligands can achieve low nanomolar potency (IC50 = 3.1 nM for BRPF1) [2], illustrating the potential for fragment growth from this scaffold.

Bromodomain Epigenetics BRPF Inhibitor

(1R)-1-(5-Bromo-3-pyridyl)-2,2,2-trifluoro-ethanol: Best Application Scenarios


Asymmetric Synthesis for (R)-Stereochemistry

Procure the (R)-enantiomer (CAS 1687855-51-1) when the target molecule requires a defined (R)-configuration at the benzylic-like carbinol center. The 97-98% commercial purity enables direct use in stereospecific transformations such as Mitsunobu reactions, esterification, or etherification, avoiding the need for costly chiral preparative HPLC resolution of the racemate. This is particularly critical in programs where the absolute configuration directly influences target binding, as described for α-fluorinated secondary alcohols in medicinal chemistry campaigns [1].

Fragment-Based Drug Discovery for BRPF

The racemic form (CAS 1204234-60-5) or the separate enantiomers can serve as validated fragment hits for BRPF bromodomain programs, given the confirmed binding to BRPF2-BRD1 (IC50 = 1.40 μM) and BRPF3 (IC50 = 7.60 μM) [2]. Researchers should select the (R)-enantiomer for fragment elaboration when synthesizing a stereochemically pure lead series. The bromine atom at the 5-position provides a convenient handle for Suzuki coupling to introduce diversity elements.

Heterocyclic Library Synthesis via Cross-Coupling

The combination of the 5-bromo substituent and the 3-pyridyl nitrogen creates a differentiated scaffold for library synthesis. Palladium-catalyzed cross-coupling at the 5-position is compatible with a range of partners (boronic acids, amines, alkynes), while the trifluoroethanol group remains a latent functionality for subsequent derivatization. The selection of the 5-bromo-3-pyridyl isomer over the 6-bromo-3-pyridyl or 5-bromo-2-pyridyl isomers is critical to retain the correct molecular vectors for downstream biological activity [3].

Fluorinated Chiral Building Blocks with Metabolic Stability

For programs requiring metabolically stable chiral intermediates, the trifluoroethanol moiety provides a significant advantage over non-fluorinated ethanol analogs. The CF3 group blocks oxidative metabolism at the carbinol carbon [4] while maintaining hydrogen bond donor capability (pKa ~12 vs ~16) [5]. This makes the compound a preferred choice for constructing drug candidates where half-life optimization is a priority, especially in central nervous system or oncology programs.

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